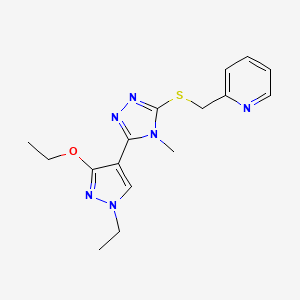
2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic organic compound notable for its structure, which includes both pyrazole and triazole rings. This structure is significant due to the distinct physicochemical properties conferred by these rings, such as enhanced stability and potential bioactivity. Compounds with such structures often find applications in medicinal chemistry as potential pharmacophores or in agriculture as active ingredients in pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves a multi-step process:
Preparation of the Pyrazole Ring: : Start with the ethylation of hydrazine derivatives to form the 1-ethyl-3-ethoxy-1H-pyrazole.
Formation of the Triazole Ring: : React the pyrazole derivative with an appropriate thio reagent to introduce the 4-methyl-1,2,4-triazole moiety.
Coupling with Pyridine: : The final step involves a thiomethylation reaction with a pyridine derivative to complete the synthesis.
Industrial Production Methods: : Industrial-scale production often employs catalytic processes to improve yield and reduce reaction times. The choice of solvent, temperature control, and purification methods are crucial for maintaining the quality and consistency of the final product. Typical industrial reactors would be used to facilitate the reactions under controlled conditions to optimize the throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Hydrogenation of the triazole or pyrazole rings can be achieved under catalytic conditions.
Common Reagents and Conditions
Oxidation: : Typically performed using peroxides or oxone under mild conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Hydrogenated pyrazole or triazole derivatives.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as ligands or intermediates in catalytic reactions due to its complex heterocyclic structure.
Biology
Pharmacology: : Investigated for potential as a lead compound in drug discovery, particularly for anti-inflammatory or antimicrobial properties.
Medicine
Therapeutics: : Potential for developing new drugs targeting specific enzymes or receptors due to the presence of the triazole moiety.
Industry
Agriculture: : Explored as an active ingredient in pesticides due to its potential bioactivity against pests and pathogens.
Mécanisme D'action
The compound is believed to interact with biological targets via its triazole and pyrazole rings, which can form hydrogen bonds, coordinate with metal ions, or engage in pi-stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors in biological systems.
Molecular Targets and Pathways: : Typically, such compounds target enzymes like kinases or phosphatases, or receptor proteins, influencing signaling pathways related to inflammation, cell proliferation, or microbial viability.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar Compounds: : Other heterocyclic compounds such as 1,2,4-triazole and pyrazole derivatives .
Uniqueness: : The combination of both pyrazole and triazole rings in a single molecule provides a unique scaffold that enhances its chemical and biological properties compared to compounds with only one of these rings.
List of Similar Compounds
1,2,4-Triazole
3-Ethyl-4-methyl-1,2,4-triazole
1-Ethyl-3-ethoxy-1H-pyrazole
This article provides a thorough exploration of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine , detailing its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
Propriétés
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOKQBMKXISBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
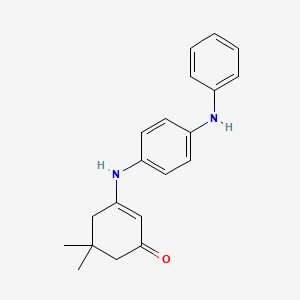
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)
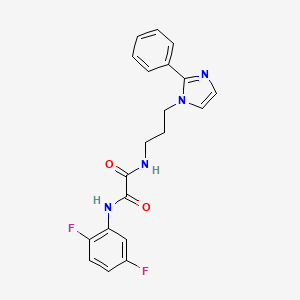
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2960623.png)
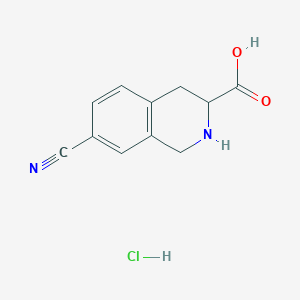
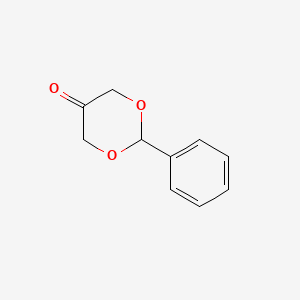
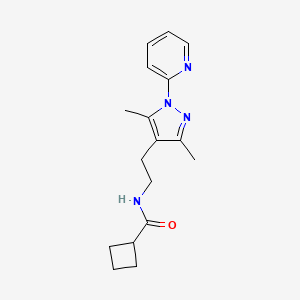
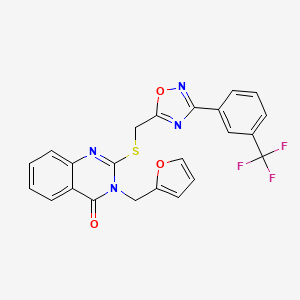
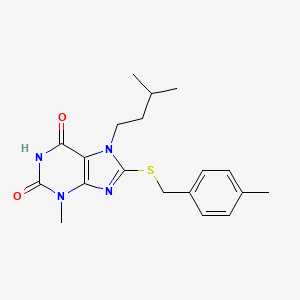
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2960634.png)
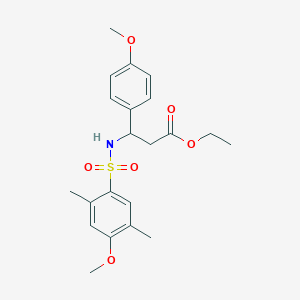
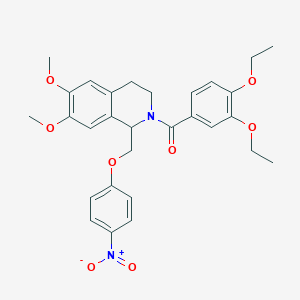
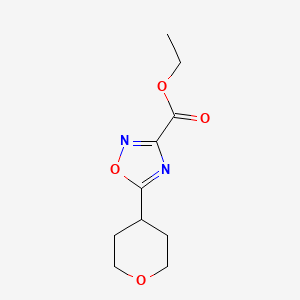
![(1H-benzo[d]imidazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2960640.png)
